![molecular formula C20H16FNO2 B5704472 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide](/img/structure/B5704472.png)
2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide
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Overview
Description
2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide, also known as FMPPB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.38 g/mol. FMPPB has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are inflammatory mediators. 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, there are some limitations to the use of 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide in lab experiments. It has low aqueous solubility, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide. One area of interest is the development of 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide, which may provide insights into its therapeutic potential. Additionally, the evaluation of 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide in animal models of cancer and inflammation may provide valuable information for its potential clinical use.
Synthesis Methods
The synthesis of 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide involves the reaction between 4-methoxyaniline, N-phenylbenzamide, and 2-fluorobenzoyl chloride in the presence of a base. The reaction proceeds through an amide coupling reaction, followed by a nucleophilic substitution reaction. The final product is purified by recrystallization.
Scientific Research Applications
2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c1-24-17-13-11-16(12-14-17)22(15-7-3-2-4-8-15)20(23)18-9-5-6-10-19(18)21/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMVDIRJZHJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methoxyphenyl)-N-phenylbenzamide |
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